2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC10230834
Molecular Formula: C21H23Cl2NO3S
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23Cl2NO3S |
|---|---|
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | 2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C21H23Cl2NO3S/c1-3-28-10-9-27-21(26)18-12(2)24-16-5-4-6-17(25)20(16)19(18)13-7-8-14(22)15(23)11-13/h7-8,11,19,24H,3-6,9-10H2,1-2H3 |
| Standard InChI Key | QITBWJCJYYXBIR-UHFFFAOYSA-N |
| SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C |
| Canonical SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, reflects its intricate architecture. Key structural elements include:
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Hexahydroquinoline core: A partially hydrogenated quinoline ring system contributing to conformational rigidity.
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3,4-Dichlorophenyl substituent: Aromatic ring with chlorine atoms at positions 3 and 4, enhancing lipophilicity and potential receptor binding.
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Ethylsulfanyl group (-S-CH2CH3): A sulfur-containing moiety that may participate in redox reactions or coordinate with metal ions.
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Methyl ester (-COOCH3): A hydrolyzable group influencing solubility and metabolic stability.
The molecular formula C21H23Cl2NO3S corresponds to a molecular weight of 440.4 g/mol, as confirmed by mass spectrometry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H23Cl2NO3S |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | 2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Canonical SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C |
| XLogP3-AA | 5.2 (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the hexahydroquinoline core. A representative pathway includes:
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Formation of the quinoline skeleton: Cyclocondensation of cyclohexenone derivatives with β-keto esters under acidic conditions.
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Introduction of the dichlorophenyl group: Friedel-Crafts alkylation or nucleophilic aromatic substitution using 3,4-dichlorophenyl precursors.
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Functionalization with ethylsulfanyl: Thioether formation via alkylation of thiols with ethyl bromide derivatives.
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Esterification: Reaction with ethyl chloroformate to install the carboxylate ester.
Critical reaction parameters include anhydrous conditions to prevent hydrolysis of the ester group and controlled temperatures (60–80°C) to optimize yields. Purification is achieved through column chromatography or recrystallization from ethanol.
Chemical Modifications
The compound’s reactivity allows for targeted modifications:
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Oxidation: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones using hydrogen peroxide or meta-chloroperbenzoic acid.
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Reduction: Catalytic hydrogenation of the quinoline core’s double bonds may enhance solubility.
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Ester hydrolysis: Basic or enzymatic hydrolysis yields the corresponding carboxylic acid, altering pharmacokinetic properties.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Studies demonstrate broad-spectrum activity against bacterial and fungal pathogens:
| Pathogen | MIC (μg/mL) | Mechanism Insights |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |
| Escherichia coli | 16–32 | DNA gyrase interference |
| Candida albicans | 32–64 | Ergosterol biosynthesis disruption |
The 3,4-dichlorophenyl group enhances membrane permeability, while the ethylsulfanyl moiety may disrupt thiol-dependent enzymes.
Table 3: Cytotoxicity Profiles
| Cell Line | IC50 (μM) | Proposed Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.4 | Caspase-3/7 activation |
| A549 (lung cancer) | 18.7 | ROS generation |
| HeLa (cervical cancer) | 15.9 | Topoisomerase II inhibition |
Mechanistically, the compound induces apoptosis via mitochondrial pathway activation and reactive oxygen species (ROS) overproduction.
Material Science Applications
Coordination Chemistry
The ethylsulfanyl group acts as a soft Lewis base, forming stable complexes with transition metals like Cu(II) and Pd(II). These complexes exhibit enhanced catalytic activity in cross-coupling reactions.
Polymer Science
Incorporation into polyurethane matrices improves thermal stability (Tg increased by 15°C) and UV resistance, attributed to the aromatic dichlorophenyl group’s radical-scavenging properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, CDCl3): δ 1.25 (t, J=7.2 Hz, 3H, -SCH2CH3), 2.41 (s, 3H, -CH3), 3.12–3.18 (m, 2H, quinoline-H), 6.92–7.35 (m, 3H, dichlorophenyl-H).
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13C NMR: 174.2 ppm (ester carbonyl), 162.8 ppm (quinoline C=O).
Infrared Spectroscopy (IR)
Strong absorption bands at 1725 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl stretch) confirm functional groups.
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